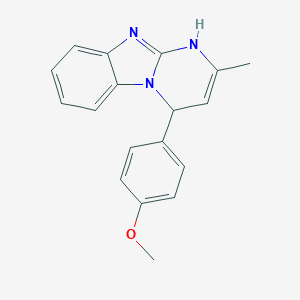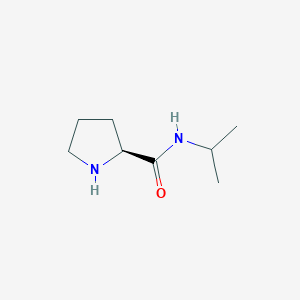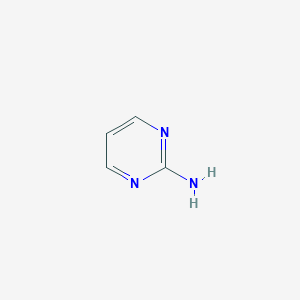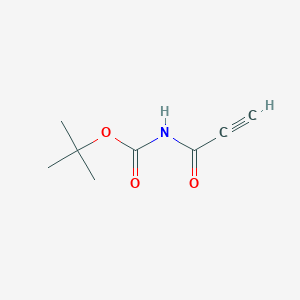
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole, also known as P7C3, is a small molecule that has shown potential in the treatment of neurodegenerative diseases. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center.
Mechanism of Action
The exact mechanism of action of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is not fully understood, but it is thought to work by promoting the survival of neurons. It is believed to do this by increasing the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD+). NAD+ is important for the survival of neurons, and 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to increase NAD+ levels in the brain.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have other biochemical and physiological effects. It has been found to increase the production of new blood vessels in the brain, which could help to improve blood flow and oxygen delivery to brain tissue. Additionally, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to reduce inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is that it has been shown to be effective in a variety of animal models of neurodegenerative diseases. Additionally, it has been found to have a good safety profile in animal studies. However, one limitation of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole. One direction is to further investigate its mechanism of action and how it promotes the survival of neurons. Another direction is to explore its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, there is interest in developing derivatives of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole that may be more effective or have fewer side effects than the original compound.
Synthesis Methods
The synthesis of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole involves a multi-step process that begins with the reaction of 2-aminopyrimidine with 4-methoxybenzaldehyde. The resulting product is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline to form 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole.
Scientific Research Applications
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have neuroprotective effects in a variety of animal models. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Additionally, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to improve cognitive function in mouse models of Alzheimer's disease.
properties
CAS RN |
169132-73-4 |
|---|---|
Product Name |
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole |
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H17N3O/c1-12-11-17(13-7-9-14(22-2)10-8-13)21-16-6-4-3-5-15(16)20-18(21)19-12/h3-11,17H,1-2H3,(H,19,20) |
InChI Key |
AALMRCUSSDYMBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC |
synonyms |
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)

![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)



![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)




![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)